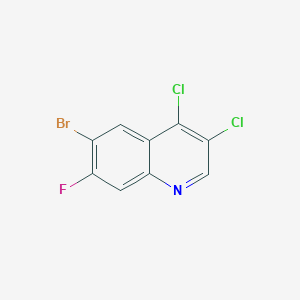

6-Bromo-3,4-dichloro-7-fluoroquinoline

描述

Overview of Quinoline (B57606) Heterocycles in Academic Research

Quinoline, a heterocyclic aromatic compound composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, constitutes a fundamental scaffold in the landscape of chemical research. sigmaaldrich.com First isolated from coal tar in the 19th century, its derivatives have become indispensable in numerous scientific and industrial fields. sigmaaldrich.com In medicinal chemistry, the quinoline nucleus is a privileged structure, forming the core of a wide array of therapeutic agents with diverse pharmacological activities, including antimalarial, antibacterial, anticancer, and antiviral properties. chemenu.comnih.gov The development of drugs such as chloroquine (B1663885) for malaria and ciprofloxacin, a broad-spectrum antibiotic, highlights the historical and ongoing importance of this heterocyclic system. nih.gov

Beyond pharmaceuticals, quinoline derivatives are integral to the development of agrochemicals, functional materials, and ligands in organometallic catalysis. Their unique electronic properties and versatile reactivity allow for the synthesis of complex molecular architectures, making them a subject of continuous academic and industrial inquiry. sigmaaldrich.com Research continually explores new synthetic methodologies to access novel quinoline derivatives and expand their application in areas like organic semiconductors and biochemical probes.

Importance of Halogen Substituents in Quinoline Derivatives

The introduction of halogen atoms—such as fluorine, chlorine, and bromine—onto the quinoline scaffold profoundly influences its physicochemical properties and biological activity. Halogenation is a key strategy in medicinal chemistry to modulate factors like lipophilicity, metabolic stability, and binding affinity to biological targets. The electron-withdrawing nature of halogens can alter the electron distribution within the quinoline ring system, affecting its reactivity and the pKa of the nitrogen atom.

Specifically, fluorine substitution is often employed to enhance metabolic stability and binding interactions. The presence of chlorine and bromine atoms provides reactive handles for further molecular elaboration through various cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations. researchgate.net This strategic placement of different halogens allows for selective and sequential chemical modifications, enabling the construction of complex, highly functionalized molecules from a single, versatile starting material. This multi-halogenated approach is a cornerstone of modern synthetic strategy, providing a pathway to novel compounds with fine-tuned properties for specific applications, particularly in drug discovery. researchgate.net

Contextualization of 6-Bromo-3,4-dichloro-7-fluoroquinoline within Contemporary Chemical Research

The compound this compound is a prime example of a highly functionalized heterocyclic building block designed for sophisticated chemical synthesis. Its structure, featuring four distinct substitution patterns on the quinoline core—including three different halogens—makes it a valuable intermediate in the synthesis of complex target molecules.

A significant application of this compound is in the development of novel therapeutics. For instance, it has been identified as a key intermediate in the synthesis of paltusotine (B609831). chemenu.com Paltusotine is an investigational, orally available, non-peptide somatostatin (B550006) receptor type 2 (SST2) agonist developed for the treatment of acromegaly and carcinoid syndrome. chemenu.com The synthesis of such targeted therapies often requires precisely substituted precursors to build the final, complex active pharmaceutical ingredient. The distinct reactivity of the bromo, chloro, and fluoro substituents on the quinoline ring allows for controlled, stepwise reactions to introduce other molecular fragments, a critical requirement in multi-step organic synthesis.

Scope and Focus of Academic Inquiry on this compound

The primary focus of academic and industrial inquiry into this compound centers on its role as a strategic synthetic intermediate. Research efforts are directed towards optimizing its synthesis and leveraging its unique pattern of halogenation for the efficient construction of high-value compounds, particularly new drug candidates.

The key areas of investigation include:

Synthetic Methodology: Developing efficient, high-yield, and scalable synthetic routes to produce this compound itself.

Regioselective Functionalization: Exploring the differential reactivity of the C-Br, C-Cl, and C-F bonds. This involves studying selective cross-coupling and nucleophilic aromatic substitution (SNAr) reactions to precisely control which halogen is replaced in a given reaction step.

Library Synthesis: Using the compound as a versatile scaffold to generate libraries of novel quinoline derivatives for biological screening. By systematically reacting the different halogen positions, researchers can create a diverse set of molecules to test for various biological activities.

Application in Target-Oriented Synthesis: The application of this compound as a building block in the total synthesis of complex natural products or designed molecules like paltusotine is a testament to its importance in contemporary organic chemistry. chemenu.com

The academic interest, therefore, is less on the intrinsic properties of the compound itself and more on its utility as a tool for accessing new chemical space and enabling the synthesis of next-generation pharmaceuticals.

Chemical Compound Data

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 1600869-80-4 sigmaaldrich.com |

| Molecular Formula | C₉H₃BrCl₂FN sigmaaldrich.com |

| Molecular Weight | 294.94 g/mol |

| Physical Form | White Solid sigmaaldrich.com |

| Purity | ≥90% sigmaaldrich.com |

| InChI Key | FYJYQOWUPDFHRI-UHFFFAOYSA-N sigmaaldrich.com |

| Storage Temperature | 0-5°C sigmaaldrich.com |

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Paltusotine |

| Chloroquine |

| Ciprofloxacin |

| Suzuki-Miyaura |

| Buchwald-Hartwig |

Structure

3D Structure

属性

IUPAC Name |

6-bromo-3,4-dichloro-7-fluoroquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H3BrCl2FN/c10-5-1-4-8(2-7(5)13)14-3-6(11)9(4)12/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYJYQOWUPDFHRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1Br)F)N=CC(=C2Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H3BrCl2FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.93 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 6 Bromo 3,4 Dichloro 7 Fluoroquinoline and Analogous Polyhalogenated Quinoline Systems

Strategic Retrosynthetic Analysis of 6-Bromo-3,4-dichloro-7-fluoroquinoline

A retrosynthetic analysis of this compound reveals several plausible disconnection pathways. The primary disconnections focus on the formation of the quinoline (B57606) core and the introduction of the halogen substituents.

A logical primary disconnection is at the C4-Cl bond, tracing the target molecule back to the corresponding quinolin-4-ol precursor, 6-bromo-3-chloro-7-fluoroquinolin-4-ol . This is a common and reliable transformation, typically achieved via chlorinating agents like phosphorus oxychloride (POCl₃). atlantis-press.comresearchgate.net

Further disconnection of the quinoline ring itself can be envisioned through established synthetic routes such as the Conrad-Limpach-Knorr or Friedländer synthesis. For instance, a Conrad-Limpach-Knorr approach would disconnect the N1-C2 and C3-C4 bonds, leading to a substituted aniline (B41778), specifically 4-bromo-2-chloro-5-fluoroaniline (B1293188) , and a β-ketoester like ethyl 2-chloroacetoacetate. The regiochemistry of the initial condensation and subsequent cyclization would be critical in this pathway.

Alternatively, a Friedländer-type disconnection across the N1-C8a and C4-C4a bonds would point to a 2-amino-4-bromo-5-fluorobenzoyl derivative (e.g., an aldehyde or ketone) and a two-carbon component with a reactive methylene (B1212753) group.

The sequence of halogenation is another key strategic consideration. The analysis must determine whether it is more efficient to construct the quinoline ring from pre-halogenated precursors or to perform regioselective halogenations on a pre-formed quinoline scaffold. Given the directing effects of the substituents, a route commencing with a polysubstituted aniline is often more regiochemically controlled.

Direct Synthetic Routes and Optimization for this compound

The direct synthesis of this compound hinges on the effective formation and subsequent conversion of a key intermediate.

Preparation from Halogenated Quinolinol Precursors (e.g., 6-bromo-3-chloro-7-fluoroquinolin-4-ol)

The most common and effective direct route to 4-chloroquinolines is through the chlorination of the corresponding 4-quinolinol (or its tautomeric 4-quinolone form). In this specific synthesis, the key precursor would be 6-bromo-3-chloro-7-fluoroquinolin-4-ol .

The synthesis of this quinolinol precursor itself would likely start from a highly substituted aniline. For example, the reaction of 4-bromo-2-chloro-5-fluoroaniline with diethyl malonate or a similar three-carbon synthon, followed by a high-temperature cyclization (Gould-Jacobs reaction), would furnish the core quinolinol structure with the desired halogen pattern on the carbocyclic ring. The chlorine at the 3-position can be introduced by using a chlorinated three-carbon component or by direct chlorination of the quinolinol intermediate.

Investigation of Reaction Conditions and Reagent Selection (e.g., POCl₃)

The conversion of the 4-hydroxy group to a chlorine atom is a critical step in the synthesis of the target compound. Phosphorus oxychloride (POCl₃) is the most widely used and robust reagent for this transformation. atlantis-press.com

The reaction typically involves heating the quinolinol precursor in an excess of POCl₃, which often serves as both the reagent and the solvent. The reaction proceeds through the formation of a phosphate (B84403) ester intermediate, which is subsequently displaced by a chloride ion.

Key Reaction Parameters for Optimization:

Temperature: The reaction usually requires elevated temperatures, often refluxing in POCl₃ (boiling point ~107 °C), to proceed to completion. atlantis-press.com

Catalysts: In some cases, the addition of a catalytic amount of a tertiary amine or dimethylformamide (DMF) can accelerate the reaction. atlantis-press.com

Work-up: The work-up procedure is critical. The reaction mixture is typically cooled and carefully poured onto crushed ice to quench the excess POCl₃. The pH is then adjusted to precipitate the product, which can be collected by filtration. atlantis-press.com

The following table summarizes typical conditions for the chlorination of quinolinols using POCl₃, based on analogous transformations.

| Precursor | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 6-bromoquinolin-4-ol | POCl₃, DMF (cat.) | None | 110 | 3 | 81 | atlantis-press.com |

| Quinazolone | POCl₃ | None | Reflux | - | - | researchgate.net |

Precursor Synthesis and Derivatization Strategies for Highly Halogenated Quinoline Cores

The synthesis of complex polyhalogenated quinolines relies heavily on the ability to control the regioselective introduction of different halogen atoms onto the quinoline scaffold.

Regioselective Halogenation (Bromination, Chlorination, Fluorination) on Quinoline Scaffolds

The regioselectivity of halogenation on the quinoline ring is dictated by the electronic properties of the ring system and any existing substituents. The pyridine (B92270) ring is generally electron-deficient, making it less susceptible to electrophilic attack than the benzene (B151609) ring. researchgate.net Therefore, electrophilic substitution typically occurs on the carbocyclic ring at positions 5 and 8. researchgate.net However, the conditions can be tuned to achieve halogenation at other positions.

Electrophilic substitution is a primary method for introducing halogen atoms onto the aromatic rings of a quinoline system.

Bromination and Chlorination: These reactions are typically carried out using elemental bromine (Br₂) or chlorine (Cl₂), or with halogen carriers like N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS). The choice of solvent and catalyst (e.g., a Lewis acid) can influence the regioselectivity and efficiency of the reaction. For instance, direct chlorination of 6-bromoindole (B116670) with N-chlorosuccinimide has been shown to selectively occur at the C-3 position. clockss.org

Fluorination: Direct electrophilic fluorination of aromatics is more challenging due to the high reactivity of elemental fluorine. However, specialized reagents and methods have been developed. Direct fluorination of quinoline derivatives in acidic media can lead to products from electrophilic substitution. researchgate.netresearchgate.net Modern electrophilic fluorinating agents, such as those with a nitrogen-fluorine (N-F) bond (e.g., Selectfluor), offer milder and more selective alternatives to elemental fluorine. wikipedia.org Recent studies have also explored novel methods like electron-transfer-enabled nucleophilic fluorination, which can achieve C-H fluorination of electron-deficient azaarenes like quinolines, showing a preference for the C4 and C2 positions. nih.govacs.org

The following table provides examples of electrophilic halogenation reagents.

| Halogenation | Reagent | Common Name/Acronym |

| Chlorination | N-Chlorosuccinimide | NCS |

| Bromination | N-Bromosuccinimide | NBS |

| Fluorination | 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor |

| Fluorination | N-Fluorobenzenesulfonimide | NFSI |

Nucleophilic Fluorination Methods

Nucleophilic fluorination is a primary method for introducing fluorine into aromatic systems, although it can be challenging for electron-deficient azaarenes like quinolines. acs.org The difficulty often lies with the stability of the Meisenheimer intermediate, where fluoride (B91410) elimination to regenerate the starting material is often favored over hydride elimination to yield the fluorinated product. acs.org To overcome this, novel strategies have been developed.

One innovative approach involves a concerted nucleophilic aromatic substitution that avoids the formation of a traditional Meisenheimer intermediate through a chain process with an asynchronous F–-e–-H+ transfer. acs.org This allows for the successful nucleophilic oxidative fluorination of the quinoline core. acs.org For unsubstituted quinoline, this method results in a mixture of C4 and C2 fluorinated products. acs.org

Alternative reagents and methods have also been explored. Mixtures of elemental fluorine and iodine can generate in situ systems that act as sources of both iodonium (B1229267) ions and fluoride ions. rsc.org This allows for the selective fluorination of pyridine and quinoline derivatives, typically yielding the 2-fluoro product. rsc.org The proposed mechanism involves fluoride ion attack on an intermediate N-iodo-heterocyclic species. rsc.org Furthermore, renewable and stable nucleophilic fluorinating agents, such as 1,3-diarylimidazolium-based trifluoride reagents ([IPrH][F(HF)₂]), have been developed. nih.gov These air-stable, non-hygroscopic reagents can be activated using microwave assistance in combination with a sterically hindered amine, like N,N-diisopropylethylamine (DIPEA), to effectively fluorinate a range of substrates. nih.gov

Table 1: Nucleophilic Fluorination Approaches for Azaarenes

| Method/Reagent | Substrate Type | Key Features | Selectivity | Citation |

|---|---|---|---|---|

| Concerted F–-e–-H+ Transfer | Quinolines | Avoids Meisenheimer intermediate; chain process. | Favors C4 over C2, especially with electron-withdrawing groups at C3. | acs.org |

| Elemental Fluorine-Iodine | Pyridines, Quinolines | In situ generation of fluorinating species from F₂ and I₂. | Primarily yields 2-fluoro derivatives. | rsc.org |

| [IPrH][F(HF)₂] with DIPEA | Various organic halides | Stable, non-hygroscopic reagent; microwave activation. | Effective for SN2-type reactions. | nih.gov |

Multi-step Synthesis and Cascade Reactions for Polysubstituted Quinolines

Cascade reactions, also known as domino or tandem reactions, are highly efficient for constructing complex molecules like polysubstituted quinolines from simple precursors in a single operation. These processes minimize waste by avoiding the isolation of intermediates, thus aligning with the principles of green chemistry.

A notable example is the carbocatalyzed cascade reaction between o-vinyl anilines and aldehydes. units.ithelsinki.fi This process proceeds through a sequence of condensation, electrocyclization, and dehydrogenation to afford a wide variety of quinolines with alkyl and aryl substituents. units.it Another powerful cascade approach involves the three-component annulation of aryl diazonium salts, nitriles, and alkynes. organic-chemistry.org This method is particularly attractive as it is catalyst- and additive-free, proceeding via the formation of N-arylnitrilium salts which then undergo cycloaddition with alkynes to directly form the quinoline ring without a separate oxidation step. organic-chemistry.org

Palladium-catalyzed cascade reactions have also been developed. One such process involves the reaction of o-aminocinnamonitriles with arylhydrazines, which proceeds through a denitrogenative addition followed by intramolecular cyclization to yield quinolines. nih.gov

Table 2: Examples of Cascade Reactions for Quinoline Synthesis

| Reaction Type | Starting Materials | Catalyst/Conditions | Key Steps | Citation |

|---|---|---|---|---|

| Carbocatalytic Cascade | o-Vinyl anilines, Aldehydes | Oxidized Active Carbon (oAC) | Condensation, electrocyclization, dehydrogenation. | units.ithelsinki.fi |

| Three-Component Annulation | Aryl diazonium salts, Nitriles, Alkynes | Additive-free, 60 °C | Nitrilium salt formation, cycloaddition. | organic-chemistry.org |

| Palladium-Catalyzed Denitrogenative Cascade | o-Aminocinnamonitriles, Arylhydrazines | Palladium catalyst | Denitrogenative addition, intramolecular cyclization. | nih.gov |

Synthesis of Halogenated Quinolone Intermediates

Halogenated quinolones are critical intermediates in the synthesis of more complex quinoline derivatives, including this compound. The quinolone scaffold provides a versatile template for introducing further substitutions.

One synthetic route to a related structure, 6-bromo-7-fluoro-3,4-dihydroquinolin-2(1H)-one, starts from 7-fluoro-3,4-dihydroquinolin-2(1H)-one. chemicalbook.com This precursor is treated with N-Bromosuccinimide (NBS) in N,N-dimethylformamide (DMF) to achieve selective bromination at the C6 position in high yield. chemicalbook.com The synthesis of 4-quinolone derivatives often involves the cyclization of intermediates derived from anilines. For instance, heating an aniline with ethoxy methylene malonic ester yields a Schiff base, which can be cyclized using diphenyl ether under reflux to form ethyl 4(1H)-quinolone-3-carboxylates. rsc.org These esters can then be further modified.

Tandem procedures have been developed for one-pot synthesis of 4-quinolones. rsc.org An intermolecular nucleophilic addition of an amine to a (Z)-β-chlorovinyl ketone, followed by elimination of the chloride, generates a Z-enamine intermediate. This intermediate undergoes an intramolecular SNAr reaction in the presence of a base to furnish the 4-quinolone ring. rsc.org Modifications at the 3-position of the 4-quinolone system, such as halogenation, provide pathways to other important targets. vcu.edu

Catalytic and Green Chemistry Approaches in Halogenated Quinoline Synthesis

Modern synthetic chemistry emphasizes the use of catalytic methods and adherence to green chemistry principles, which aim to reduce waste, energy consumption, and the use of hazardous materials. researchgate.netnih.govacs.org These approaches are particularly relevant in the multi-step synthesis of complex molecules like halogenated quinolines.

Transition-Metal-Catalyzed Reactions for Quinoline Annulation and Functionalization

Transition-metal catalysis is a cornerstone of modern organic synthesis, enabling the efficient construction and functionalization of heterocyclic scaffolds like quinoline. acs.orgresearcher.life A variety of metals, including palladium, rhodium, nickel, copper, and iridium, have been employed. snnu.edu.cnorganic-chemistry.orgnih.govnih.gov

Rhodium(III) catalysts, for example, can facilitate the oxidative annulation of pyridines with alkynes through a chelation-assisted, twofold C-H activation at the 2- and 3-positions of the pyridine ring to construct the quinoline framework. snnu.edu.cn Palladium-catalyzed annulation of o-iodoanilines with propargyl alcohols provides a route to 2,4-disubstituted quinolines under mild conditions. organic-chemistry.org

Nickel-catalyzed methods offer a sustainable approach, such as the synthesis of polysubstituted quinolines from α-2-aminoaryl alcohols and ketones or secondary alcohols. organic-chemistry.orgnih.gov This process involves a sequential dehydrogenation and condensation, benefiting from a low catalyst loading and a broad substrate scope. nih.gov Copper-catalyzed tandem aerobic oxidative cyclization of 2-vinylanilines is another efficient method for quinoline synthesis. researchgate.net

Table 3: Selected Transition-Metal-Catalyzed Reactions for Quinoline Synthesis

| Catalyst System | Starting Materials | Reaction Type | Key Features | Citation |

|---|---|---|---|---|

| [RhCp*Cl₂]₂ / Cu(OAc)₂ | Functionalized Pyridines, Alkynes | Oxidative Annulation | Chelation-assisted C-H activation at two positions. | snnu.edu.cn |

| Palladium Catalyst | o-Iodoanilines, Propargyl Alcohols | Annulation | Forms 2,4-disubstituted quinolines; mild conditions. | organic-chemistry.org |

| Nickel Catalyst | α-2-Aminoaryl Alcohols, Ketones | Dehydrogenative Coupling | Sustainable synthesis with low catalyst loading. | nih.gov |

| Iridium Catalyst | 2-Aminobenzyl Alcohols, α,β-Unsaturated Ketones | Dehydrogenative Cyclization | Environmentally benign, high efficiency. | organic-chemistry.org |

Oxidative Annulation Strategies for Quinoline Framework Construction

Oxidative annulation is a powerful strategy that involves the formation of the quinoline ring through C-H bond activation and subsequent cyclization, often employing an oxidant to drive the final aromatization step. mdpi.com These methods can be promoted by transition metals or be metal-free.

A rhodium-catalyzed cyclization between aniline derivatives and alkynyl esters utilizes formic acid as a C1 synthon and copper(II) as a terminal oxidant to achieve regioselective synthesis of quinoline carboxylates. mdpi.com In a metal-free example, K₂S₂O₈ promotes an oxidative annulation of anilines, aryl ketones, and DMSO, where DMSO serves as a methine (═CH−) equivalent, to produce 4-arylquinolines. organic-chemistry.org Another approach uses visible light and an organic dye photocatalyst to mediate the aerobic oxidative dehydrogenative coupling and annulation of glycine (B1666218) derivatives. researchgate.net

Table 4: Oxidative Annulation Strategies

| Catalyst/Promoter | Starting Materials | Oxidant | Key Features | Citation |

|---|---|---|---|---|

| Rhodium Catalyst | Aniline derivatives, Alkynyl esters | Copper(II) | Ortho-C–H bond activation, cyclization. | mdpi.com |

| K₂S₂O₈ (metal-free) | Anilines, Aryl ketones, DMSO | K₂S₂O₈ | DMSO acts as a one-carbon source. | organic-chemistry.org |

| Visible Light / Organic Dye | Glycine derivatives, Olefins | Aerobic (O₂) | Photoredox catalysis and acid catalysis synergy. | researchgate.net |

Multicomponent Reactions (MCRs) for Diverse Quinoline Scaffolds

Multicomponent reactions (MCRs) are convergent synthetic strategies where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all starting materials. rsc.orgresearchgate.net MCRs are highly atom-economical and efficient, allowing for the rapid generation of molecular diversity, which is crucial in medicinal chemistry and materials science. rsc.orgnih.gov

Several named MCRs, including the Povarov, Friedländer, and Doebner-von Miller reactions, have been adapted for quinoline synthesis. researchgate.netrsc.org For example, a three-component reaction of an aniline, an aldehyde, and an activated alkyne can be catalyzed by various Lewis acids, such as zinc(II) triflate, to produce 2,3-disubstituted quinolines. nih.gov This particular method can proceed under solvent-free conditions without the need for co-catalysts. nih.gov The development of novel MCRs continues to be a major focus, providing access to a wide array of quinoline scaffolds with diverse substitution patterns tailored for specific applications. rsc.org

Catalyst-Free and Environmentally Conscious Synthetic Protocols

In recent years, the principles of green chemistry have spurred the development of synthetic methods that minimize or eliminate the use of hazardous substances and catalysts, particularly those based on heavy metals. nih.gov For polyhalogenated quinoline systems, this has translated into innovative catalyst-free and environmentally benign protocols.

One prominent strategy involves conducting reactions in water, a safe and non-toxic solvent. Researchers have developed efficient routes for quinoline synthesis via Friedländer annulation using water as the medium, sometimes with the aid of a recyclable, mild catalyst like cyanuric chloride. researchgate.net An even more advanced approach utilizes superheated or pressurized hot water as both the solvent and a promoter, completely obviating the need for any catalyst or additive. tuwien.at This method, often performed in a sealed microwave reactor or an autoclave, accelerates the reaction and allows for easy product separation, as the non-polar quinoline products phase-separate from water upon cooling. tuwien.at

Solvent-free, or solid-state, reactions represent another cornerstone of green quinoline synthesis. The Friedländer hetero-annulation, a classical and versatile method for preparing quinolines from a 2-aminoaryl aldehyde or ketone and a compound with an α-methylene group, can be performed under solvent-free conditions. researchgate.netyoutube.com Often, a naturally derived, biodegradable catalyst such as tartaric acid is employed to promote the reaction, leading to high yields, short reaction times, and a simple work-up procedure. researchgate.net These methods reduce waste and the environmental impact associated with volatile organic solvents.

The table below summarizes key environmentally conscious approaches applicable to quinoline synthesis.

Table 1: Environmentally Conscious Synthetic Methods for Quinoline Systems

| Method Type | Key Conditions | Catalyst Example | Advantages |

|---|---|---|---|

| Aqueous Synthesis | Reaction in water medium | Cyanuric Chloride | Eco-friendly solvent, mild conditions. researchgate.net |

| Catalyst-Free Hydrothermal | High-temperature, high-pressure water | None | No catalyst needed, rapid reaction, easy product separation. tuwien.at |

| Solvent-Free Synthesis | Neat reaction mixture, often with heating | Tartaric Acid | Eliminates organic solvents, high yields, simple work-up. researchgate.net |

| Catalyst-Free Bromination | Use of brominating agent in a suitable solvent | None (using NBS) | Avoids metallic catalysts for halogenation steps. chemicalbook.com |

Photo-induced and Microwave-Assisted Synthetic Transformations

The use of alternative energy sources like microwave irradiation and light has revolutionized the synthesis of heterocyclic compounds, offering significant advantages over conventional heating methods. nih.govresearchgate.net

Microwave-assisted synthesis has been widely adopted for preparing quinoline and related heterocyclic systems. numberanalytics.comnih.gov Microwave heating is characterized by rapid and uniform heating of the reaction mixture, which can dramatically reduce reaction times from hours to minutes, increase product yields, and improve reaction selectivity. nih.govresearchgate.net This technique has been successfully applied to multicomponent domino reactions to form complex fused quinoline derivatives in a single pot, minimizing waste and simplifying operations. nih.gov Furthermore, microwave irradiation can be combined with green chemistry principles, such as using solid acid catalysts like Nafion NR50 in ethanol (B145695) or performing reactions under solvent-free conditions, to create highly efficient and environmentally friendly protocols for reactions like the Friedländer synthesis. mdpi.comnih.gov

Photo-induced transformations offer unique pathways for synthesizing and functionalizing quinoline scaffolds under mild conditions. researchgate.netrsc.org Visible-light photoredox catalysis, for example, can be used for the aerobic dehydrogenation of dihydroquinolones to produce quinolones, using oxygen as an inexpensive and green terminal oxidant. researchgate.net Another powerful photo-induced method involves the generation of reactive radical species. For instance, an iron-catalyzed, photo-driven ligand-to-metal charge transfer (LMCT) process can initiate the decarboxylation of carboxylic acids to produce fluoroalkyl radicals, which then undergo a cascade cyclization to form fluoroalkylated quinolinones. rsc.org Direct photolysis using UV light can also induce transformations in fluoroquinolone structures, such as dehalogenation or the conversion of one fluoroquinolone into another, highlighting the power of light to effect specific chemical changes. nih.govnih.gov

The following table compares the features of microwave-assisted and photo-induced synthetic methods.

Table 2: Comparison of Microwave-Assisted and Photo-induced Methods in Quinoline Synthesis

| Feature | Microwave-Assisted Synthesis | Photo-induced Synthesis |

|---|---|---|

| Energy Source | Microwave Radiation | UV or Visible Light |

| Mechanism | Rapid dielectric heating | Electronic excitation, photoredox cycles, radical generation. rsc.org |

| Typical Reaction Time | Minutes | Minutes to Hours |

| Key Advantages | Drastically reduced reaction times, improved yields, suitability for high-throughput synthesis. mdpi.comnih.gov | High specificity, mild reaction conditions, access to unique reaction pathways. researchgate.netrsc.org |

| Example Application | Nafion-catalyzed Friedländer synthesis. mdpi.com | Iron-catalyzed photo-driven synthesis of fluoroalkylated quinolinones. rsc.org |

Analysis of Regioselectivity and Stereoselectivity in Polyhalogenated Quinoline Synthesis

The synthesis of a specific isomer like this compound requires precise control over the placement of each substituent on the quinoline core. This control is known as regioselectivity. Stereoselectivity, which deals with the three-dimensional arrangement of atoms, is less of a concern for the synthesis of the flat, aromatic quinoline ring itself but becomes critical when chiral centers are present in its substituents or in dearomatized derivatives.

Regioselectivity is a paramount challenge in the synthesis of polysubstituted quinolines. The final substitution pattern is determined by the choice of starting materials and the reaction mechanism. In classical syntheses like the Friedländer reaction, the regiochemistry is dictated by the substituents on the initial aniline and carbonyl compounds. youtube.com

Modern synthetic methods offer more sophisticated control. Transition metal-catalyzed C-H activation has emerged as a powerful strategy for the direct and regioselective functionalization of the quinoline core. mdpi.com The position of the new functional group can be precisely directed by the choice of metal catalyst and ligands. For example, different palladium catalytic systems can selectively functionalize the C2 position of a quinoline N-oxide. mdpi.com This allows for the introduction of substituents at positions that are difficult to access through classical methods.

Another elegant example of regiochemical control is seen in the dearomative hydroboration of quinolines. nih.gov By carefully selecting the phosphine (B1218219) ligand on the boron reagent, chemists can direct the hydroboration to occur at different positions. For instance, one ligand may favor vicinal (5,6-) hydroboration, while another directs the reaction to the conjugate (5,8-) positions with high selectivity. nih.gov The synthesis of specific halogenated quinolines, such as 4-halogenated 3-fluoro-6-methoxyquinolines, often relies on multi-step sequences where the regioselectivity of each halogenation step is carefully planned. dtu.dk The addition of anilines to trifluoroacetyl acetylenes can proceed via 1,2- or 1,4-addition, leading to different quinoline products after cyclization, demonstrating that regioselectivity can be controlled by modulating the initial addition mechanism. capes.gov.br

Stereoselectivity becomes important when the quinoline ring is modified to include chiral centers. For instance, in the reduction of a ketone on a quinoline side chain to a secondary alcohol, two stereoisomers (enantiomers or diastereomers) can be formed. The use of stereoselective catalysts, often based on enzymes (biocatalysts) or chiral metal complexes, can produce one stereoisomer in high excess. rsc.org While the core synthesis of this compound does not involve creating chiral centers on the aromatic ring, any subsequent reaction that does would require careful stereochemical control.

The table below outlines factors that influence selectivity in quinoline synthesis.

Table 3: Factors Influencing Selectivity in Polyhalogenated Quinoline Synthesis

| Selectivity Type | Influencing Factor | Example | Outcome |

|---|---|---|---|

| Regioselectivity | Starting Material Structure | Friedländer Synthesis | Substituent pattern on aniline and ketone dictates final quinoline structure. youtube.com |

| Regioselectivity | Catalyst/Ligand System | C-H Activation | Palladium catalyst directs arylation to the C2-position of quinoline N-oxide. mdpi.com |

| Regioselectivity | Ligand Control | Dearomative Hydroboration | Phosphine ligand choice determines 5,6- versus 5,8-hydroboration. nih.gov |

| Stereoselectivity | Biocatalyst | Enzymatic Reduction | Alcohol dehydrogenases reduce bulky 2-hydroxy ketones with high diastereoselectivity (>99% de). rsc.org |

Structure Activity Relationship Sar Studies of Halogenated Quinoline Derivatives

Influence of Halogen Position and Nature on In Vitro Biological Activity

Chlorine atoms are frequently incorporated into pharmacologically active molecules to enhance their efficacy. The electron-withdrawing nature of chlorine can increase the lipophilicity of a compound, which may improve its ability to cross cell membranes and interact with hydrophobic pockets in target enzymes or receptors. researchgate.net In the quinoline (B57606) series, chlorine substitutions have been shown to be critical for various biological activities, including antimicrobial and anticancer effects. Specifically, substitutions at the C-3 and C-4 positions can influence the planarity and electronic distribution of the quinoline ring system. This alteration affects how the molecule docks with its biological target. For example, the presence of chlorine atoms can prevent metabolic hydroxylation at the substituted positions and increase the electrophilicity of adjacent parts of the molecule, potentially leading to stronger interactions with biological macromolecules. researchgate.net

The following table illustrates the impact of different substituents, including chlorine, on the cytotoxic activity of certain lissoclimide analogues, which share structural similarities with functionalized quinolines.

| Compound | Substitutions | Cytotoxicity (IC₅₀ in µM) |

| 56 | Unsubstituted Analogue | >10 |

| 57 | C2-chloro | >10 |

| CL (2) | C2-chloro, C7-alcohol | 0.3 - 5.0 |

| 59 ("C45") | Unnaturally configured dichlorides | 0.3 - 5.0 |

| Data sourced from studies on lissoclimide analogues, highlighting the impact of chlorination on biological activity. nih.gov |

The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance metabolic stability and binding affinity. osti.govnih.gov A fluorine atom at the C-7 position of the quinoline ring, as seen in many fluoroquinolone antibiotics like Ciprofloxacin, is known to dramatically improve antibacterial potency. wikipedia.org This is often attributed to fluorine's high electronegativity and its ability to form strong bonds, which can block metabolic oxidation at or near the site of substitution. nih.govwikipedia.org Furthermore, fluorine substitution can increase the lipophilicity of a molecule, aiding its penetration into hydrophobic protein pockets. nih.gov In the context of 6-bromo-3,4-dichloro-7-fluoroquinoline, the fluorine at C-7 likely plays a crucial role in modulating the electronic properties of the benzene (B151609) portion of the quinoline ring and enhancing its interaction with target enzymes, potentially DNA gyrase or topoisomerase IV, which are common targets for fluoroquinolones. wikipedia.org

The presence of multiple halogens on the quinoline ring, as in this compound, results in a complex interplay of electronic and steric effects that collectively define the compound's biological activity. The combination of an electron-donating bromo group (via resonance) and electron-withdrawing chloro and fluoro groups creates a unique electronic landscape across the molecule. This specific halogenation pattern is not arbitrary; it is designed to optimize interactions with a biological target. The distinct properties of each halogen—bromine's size, chlorine's reactivity, and fluorine's metabolic blocking ability—contribute to a synergistic effect that can lead to enhanced potency and a specific activity profile compared to mono- or di-halogenated derivatives.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Halogenated Quinoline Compounds

QSAR models are mathematical tools used to predict the biological activity of chemical compounds based on their molecular structures. nih.govdergipark.org.tr For halogenated quinolines, QSAR studies are invaluable for understanding how different halogen substitutions influence activity and for designing new, more potent derivatives. mdpi.commdpi.com These models use calculated molecular descriptors to build a correlation between the chemical structure and observed biological activity. japsonline.com By analyzing a series of related compounds, QSAR can identify the key structural features that are either beneficial or detrimental to activity. For instance, a QSAR model might reveal that increased lipophilicity at a certain position, often modulated by halogenation, correlates with higher activity. mdpi.comnih.gov

In sophisticated QSAR studies, quantum chemical descriptors provide deep insights into the electronic properties of molecules. nih.gov The energy of the Lowest Unoccupied Molecular Orbital (LUMO) is one such descriptor that is frequently employed. researchgate.netijsr.net LUMO energy relates to a molecule's ability to accept electrons and is an indicator of its electrophilicity. researchgate.net In the context of drug-receptor interactions, a lower LUMO energy suggests a greater propensity for the molecule to accept electrons from a donor site on its biological target, potentially leading to a stronger binding interaction. researchgate.net For halogenated quinolines, the type and position of the halogens significantly influence the LUMO energy. QSAR models incorporating LUMO energy can therefore quantify the electronic impact of substitutions and predict how changes to the halogenation pattern will affect the compound's reactivity and, consequently, its biological activity. dergipark.org.trresearchgate.net

The table below lists key quantum chemical descriptors and their significance in QSAR modeling.

| Descriptor | Symbol | Significance in QSAR |

| Energy of Highest Occupied Molecular Orbital | EHOMO | Measures the electron-donating capacity of a molecule. researchgate.net |

| Energy of Lowest Unoccupied Molecular Orbital | ELUMO | Relates to the electron-accepting ability and electrophilicity of a molecule. researchgate.netijsr.net |

| HOMO-LUMO Energy Gap | ΔE | Indicates the chemical reactivity and kinetic stability of the molecular system. researchgate.netresearchgate.net |

| Electronegativity | χ | A measure of the power of an atom or group of atoms to attract electrons towards itself. dergipark.org.tr |

| Absolute Hardness | η | Measures the resistance to change in the electron distribution or charge transfer. ijsr.net |

| This table summarizes important quantum chemical descriptors used to rationalize and predict the biological activity of chemical compounds. |

Statistical Correlations of Structural Features with Biological Responses

The biological activity of quinoline derivatives is intricately linked to their physicochemical properties, which are determined by the type and position of various substituents on the quinoline core. Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in elucidating these connections by creating mathematical models that correlate molecular descriptors with biological activities, such as antimicrobial or anticancer effects. researchgate.netresearchgate.net These models help in predicting the potency of new compounds and in understanding the mechanisms of action.

The presence of a fluorine atom at the C-6 position in the quinoline ring is a well-established feature that often enhances the antibacterial potency of the compound. nih.gov This is a common characteristic among many clinically effective fluoroquinolone antibacterials. The high electronegativity and the small size of the fluorine atom can influence the drug's penetration into bacterial cells and its binding to target enzymes like DNA gyrase. nih.gov

The bromine atom at the C-6 position further adds to the electronic and hydrophobic character of the molecule. Halogen-substituted quinolines have garnered significant interest due to the crucial role halogens play in biological activities. ekb.eg In some instances, substitutions at the C-6 position have been found to be essential for increasing the anti-mycobacterial effect of quinoline derivatives. nih.gov

QSAR models often utilize a variety of molecular descriptors to quantify the properties of the molecules being studied. These can include:

Topological descriptors: Which describe the connectivity of atoms in the molecule.

Electronic descriptors: Such as the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which relate to the molecule's reactivity.

Steric descriptors: Which account for the size and shape of the molecule.

Hydrophobic descriptors: Like the partition coefficient (log P), which measures the molecule's lipophilicity and its ability to cross cell membranes.

The following interactive data table illustrates a hypothetical QSAR model for a series of halogenated quinoline derivatives, showcasing how different physicochemical parameters might correlate with anticancer activity (expressed as pIC50, the negative logarithm of the half-maximal inhibitory concentration). This table is representative of the data found in QSAR studies of quinoline derivatives. nih.govnih.gov

In this representative table, an increase in lipophilicity (logP) and molecular weight, often associated with the addition of halogens, shows a positive correlation with the predicted anticancer activity (pIC50). The number of hydrogen bond acceptors (HBA), influenced by the presence of nitrogen and halogen atoms, is also a critical parameter. For instance, the introduction of a piperazinyl group at the C-7 position, a common modification in fluoroquinolones, significantly increases the HBA and HBD count and often leads to enhanced biological activity. nih.gov

The statistical models derived from such data can take the form of a linear equation, for example:

pIC50 = β₀ + β₁(logP) + β₂(MW) + β₃(HBA) + ...

where the coefficients (β) indicate the weight and direction (positive or negative) of each descriptor's contribution to the biological activity. The predictive power of these QSAR models is rigorously validated using both internal and external sets of compounds to ensure their reliability. nih.gov

In Vitro Biological Activities and Mechanistic Investigations of Halogenated Quinoline Compounds

In Vitro Antimicrobial Activities of Halogenated Quinoline (B57606) Derivatives

The antimicrobial landscape is in constant need of novel compounds to combat the rise of resistant pathogens. Within this search, halogenated quinoline derivatives have emerged as a significant area of research. The introduction of halogen atoms into the quinoline scaffold can profoundly influence the compound's biological activity, enhancing its efficacy against a range of microorganisms. This section explores the in vitro antimicrobial properties of such compounds, with a particular focus on their antibacterial and antimycobacterial potential, as well as their effectiveness against multi-drug resistant strains.

Antibacterial Efficacy against Gram-Positive and Gram-Negative Strains

While specific data on the antibacterial efficacy of 6-Bromo-3,4-dichloro-7-fluoroquinoline against key Gram-positive and Gram-negative strains such as Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae, and Acinetobacter baumannii is not available in the reviewed literature, the broader class of halogenated quinolones has demonstrated significant antibacterial properties. For instance, the addition of a fluorine atom at the C-6 position is a common feature of fluoroquinolones, which are known for their potent activity against Gram-negative bacteria. nih.gov Modifications to the quinoline core, including the strategic placement of bromine and chlorine atoms, have been explored in other molecular frameworks to enhance antibacterial action. For example, certain 6-bromoindolglyoxylamide derivatives have shown intrinsic antimicrobial activity against Gram-positive bacteria like S. aureus and have been found to enhance the activity of antibiotics against the Gram-negative P. aeruginosa. nih.gov Similarly, flavone (B191248) derivatives incorporating bromine and chlorine have exhibited inhibitory effects against both Gram-positive and Gram-negative bacteria. nih.govresearchgate.net

Interactive Data Table: Antibacterial Activity of Related Halogenated Compounds

| Compound Class | Bacterial Strain | Activity | Reference |

| 6-bromoindolglyoxylamide derivatives | Staphylococcus aureus | Intrinsic antimicrobial activity | nih.gov |

| 6-bromoindolglyoxylamide derivatives | Pseudomonas aeruginosa | Antibiotic enhancing properties | nih.gov |

| 6,8-Dibromo-5,7-dihydroxyflavone | Staphylococcus aureus | Bacteriostatic | researchgate.net |

| 6,8-Dibromo-5,7-dihydroxyflavone | Salmonella typhi | Bactericidal | researchgate.net |

| 6-chloro-8-nitroflavone | Enterococcus faecalis | Strong inhibitory effect | nih.gov |

| 6-chloro-8-nitroflavone | Escherichia coli | Strong inhibitory effect | nih.gov |

Antimycobacterial Activity

Information regarding the specific antimycobacterial activity of this compound is not present in the currently available scientific literature. However, the quinoline core is a foundational structure for several compounds with known antimycobacterial effects. The development of drugs for tuberculosis, including those effective against multi-drug resistant strains, often incorporates this heterocyclic system. The general class of fluoroquinolones, characterized by a fluorine at the C-6 position, has members with significant activity against Mycobacterium tuberculosis.

Activity against Multi-Drug Resistant (MDR) Bacterial Pathogens

The challenge of multi-drug resistance (MDR) necessitates the development of new antibacterial agents that can overcome existing resistance mechanisms. While there is no specific data on the activity of this compound against MDR pathogens, the general class of quinolones has been a cornerstone in this area. pharmainfonepal.com Resistance to quinolones often arises from mutations in their target enzymes, DNA gyrase and topoisomerase IV. nih.gov The development of novel halogenated quinolines aims to circumvent these resistance mechanisms. The emergence of plasmid-mediated resistance, such as through Qnr proteins which protect DNA gyrase, further complicates the issue. nih.gov Research into new quinolone structures is therefore crucial to maintain efficacy against evolving MDR strains.

Mechanistic Investigations of Antimicrobial Action

Understanding the mechanism of action is critical for the development and optimization of antimicrobial compounds. For quinolone derivatives, the primary mode of action involves the inhibition of essential bacterial enzymes involved in DNA replication and maintenance.

Inhibition of Bacterial Type II Topoisomerases (Gyrase, Topoisomerase IV)

Quinolone antimicrobials function by targeting bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. nih.govnih.gov These enzymes are essential for managing DNA topology, including supercoiling, decatenation, and unknotting, which are vital for DNA replication and transcription. nih.gov Quinolones stabilize the complex formed between the enzyme and cleaved DNA, leading to double-strand breaks that are lethal to the bacteria. mdpi.com DNA gyrase is typically the primary target in Gram-negative bacteria, while topoisomerase IV is often the main target in Gram-positive bacteria. nih.gov The specific inhibitory activity of this compound on these enzymes has not been reported. However, related fluoroquinolones are well-documented inhibitors of both enzymes. researchgate.net The differential potency against gyrase and topoisomerase IV can influence the development of resistance, with stepwise mutations in the genes encoding these enzymes leading to higher levels of resistance. nih.gov

Interactive Data Table: Target Enzymes of Quinolones

| Enzyme | Function | Role in Bacteria | Inhibition by Quinolones | Reference |

| DNA Gyrase | Introduces negative supercoils into DNA | Essential for DNA replication and transcription | Primary target in many Gram-negative bacteria | nih.govnih.gov |

| Topoisomerase IV | Decatenates daughter chromosomes after replication | Crucial for chromosome segregation | Primary target in many Gram-positive bacteria | nih.govnih.gov |

Dihydrofolate Reductase (DHFR) Inhibition

Dihydrofolate reductase (DHFR) is another important target for antimicrobial drugs, as it is essential for the synthesis of tetrahydrofolate, a precursor for nucleotides and certain amino acids. nih.gov While the primary mechanism of quinolones is the inhibition of topoisomerases, some heterocyclic compounds containing nitrogen, such as quinazolines, are known to be potent inhibitors of DHFR. nih.gov There is no evidence in the reviewed literature to suggest that this compound acts as an inhibitor of DHFR. The investigation of novel antifolates continues to be an active area of research to combat resistance to existing DHFR inhibitors like trimethoprim. nih.govnih.gov

Mechanistic Investigations of Antimicrobial Action

Efflux Pump Inhibition in Bacterial Systems

Efflux pumps are transport proteins in bacteria that actively extrude a wide range of substrates, including antibiotics, from the cell. This mechanism is a significant contributor to the development of multidrug resistance (MDR) in pathogenic bacteria. Consequently, the inhibition of these efflux pumps is a promising strategy to restore the efficacy of existing antibiotics.

Biofilm Formation Inhibition and Disintegration Studies

Bacterial biofilms are structured communities of microbial cells encased in a self-produced matrix of extracellular polymeric substances (EPS). nih.gov Biofilms represent a significant challenge in clinical settings due to their inherent resistance to antimicrobial agents and the host immune system. The inhibition of biofilm formation and the disintegration of established biofilms are therefore critical therapeutic goals.

The investigation into compounds that can interfere with biofilm formation is a burgeoning field. Strategies often target the initial stages of bacterial attachment, the production of the EPS matrix, or the cell-to-cell communication systems known as quorum sensing (QS), which regulate biofilm development. nih.govmdpi.com While a variety of natural and synthetic compounds, including some quinoline derivatives, have been explored for their anti-biofilm properties, specific research on the effects of This compound on bacterial biofilm formation or disintegration has not been reported in the available scientific literature.

In Vitro Anticancer Activities of Halogenated Quinoline Derivatives

The quinoline scaffold is a prominent heterocyclic structure found in numerous compounds with a broad spectrum of pharmacological activities, including anticancer effects. The substitution of the quinoline ring with halogens can significantly influence the biological activity of the resulting derivatives.

Cytotoxic Activity Against Cancer Cell Lines (e.g., MCF-7, Hela, HCT 116, HepG-2, A549)

The evaluation of cytotoxic activity against a panel of human cancer cell lines is a primary step in the discovery of new anticancer agents. This in vitro screening provides initial data on the potency and selectivity of a compound. Various halogenated quinoline and quinazoline (B50416) derivatives have demonstrated cytotoxic effects against cell lines such as MCF-7 (breast cancer), HeLa (cervical cancer), HCT 116 (colon cancer), HepG-2 (liver cancer), and A549 (lung cancer). nih.gov

However, specific data from cytotoxic assays for This compound against these or other cancer cell lines are not available in the peer-reviewed literature. Therefore, its potential as a cytotoxic agent remains to be determined through future research.

Induction of Apoptosis and Cell Cycle Arrest in Cancer Cells

Inducing apoptosis (programmed cell death) and causing cell cycle arrest are key mechanisms through which many chemotherapeutic agents exert their anticancer effects. mdpi.comnih.gov Apoptosis is a highly regulated process that eliminates damaged or unwanted cells, and its induction in cancer cells is a desirable therapeutic outcome. mdpi.comnih.gov Cell cycle checkpoints are control mechanisms that ensure the proper progression of cell division, and their disruption can lead to the death of cancer cells. mdpi.comnih.gov

Studies on various quinoline and quinazoline compounds have shown their ability to trigger apoptosis, often confirmed by assays for DNA fragmentation, caspase activation, and changes in mitochondrial membrane potential. nih.govnih.gov Furthermore, some derivatives have been found to cause cell cycle arrest at different phases (e.g., G1, S, or G2/M), thereby inhibiting cancer cell proliferation. nih.govmdpi.comnih.gov At present, there are no published studies investigating the ability of This compound to induce apoptosis or cause cell cycle arrest in cancer cells.

Identification and Validation of Molecular Targets (e.g., Topoisomerase II, Kinases)

To understand the mechanism of action of an anticancer compound, it is crucial to identify its molecular targets within the cancer cell. Topoisomerase II and various protein kinases are common targets for anticancer drugs. Topoisomerases are enzymes that are essential for DNA replication and transcription, and their inhibition can lead to catastrophic DNA damage and cell death. Certain fluoroquinolone derivatives have been investigated for their interaction with these enzymes. nih.gov Kinases are a large family of enzymes that play critical roles in cell signaling pathways regulating cell growth, proliferation, and survival. Their dysregulation is a hallmark of many cancers, making them attractive therapeutic targets.

The specific molecular targets of This compound have not been identified or validated in published research. Elucidating the molecular interactions of this compound would be a necessary step in its development as a potential therapeutic agent.

Other Reported In Vitro Biological Activities (e.g., Antiviral)

The quinoline nucleus is a versatile scaffold that has been incorporated into compounds with a wide range of biological activities beyond antibacterial and anticancer effects. This includes antiviral properties against various viruses. nih.gov For instance, some fluoro-substituted nucleoside analogues have demonstrated broad-spectrum antiviral activity. nih.gov

Future Research Directions and Perspectives for 6 Bromo 3,4 Dichloro 7 Fluoroquinoline

Exploration of Novel and Sustainable Synthetic Routes

The advancement of organic synthesis is increasingly driven by the principles of green and sustainable chemistry, which aim to reduce environmental impact by minimizing waste, avoiding hazardous reagents, and improving energy efficiency. ijpsjournal.comnih.gov Traditional methods for synthesizing quinoline (B57606) derivatives often involve harsh conditions, such as high temperatures and the use of toxic chemicals, leading to significant environmental and economic drawbacks. nih.gov Future research on 6-Bromo-3,4-dichloro-7-fluoroquinoline should prioritize the development of more sustainable synthetic pathways.

Current literature indicates that the synthesis of related halogenated quinolines often involves multi-step processes, including cyclization and subsequent halogenation reactions. For instance, the synthesis of 6-bromo-4-chloroquinoline (B1276899) can be achieved from 4-bromoaniline (B143363) through a series of reactions. bldpharm.com The synthesis of 6-Bromo-3,4-dichloroquinoline (B1287927) is noted to involve sequential halogenation of the quinoline core.

Future efforts could focus on the following areas:

One-Pot and Multicomponent Reactions: Designing a one-pot synthesis from readily available precursors would significantly improve efficiency by reducing the number of intermediate purification steps. Multicomponent reactions, which combine three or more reactants in a single step, offer an atom-economical approach to constructing the quinoline core with the desired halogenation pattern. rsc.org

Catalyst-Free and Metal-Free Methods: Exploring catalyst-free reactions, potentially assisted by microwave or ultrasound irradiation, can reduce reliance on toxic metal catalysts and shorten reaction times. ijpsjournal.comrsc.org

Use of Greener Solvents and Reagents: Replacing traditional hazardous solvents with more environmentally benign alternatives like water, ethanol (B145695), or ionic liquids is a crucial aspect of sustainable synthesis. ijpsjournal.com Similarly, employing safer halogenating agents can minimize risks.

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, leading to higher yields, improved safety, and easier scalability compared to batch processes.

Table 1: Comparison of Potential Synthetic Routes for this compound

| Synthetic Strategy | Potential Advantages | Key Research Challenges |

| Microwave-Assisted Organic Synthesis (MAOS) | Rapid reaction times, improved yields, enhanced reaction selectivity. rsc.org | Optimization of reaction conditions (temperature, pressure, time) for this specific polyhalogenated compound. |

| Ultrasound-Assisted Synthesis | Increased reaction rates, lower energy consumption, potential for catalyst-free reactions. ijpsjournal.com | Ensuring uniform sonication throughout the reaction mixture for consistent results. |

| Catalysis with Nanoparticles | High catalytic activity, large surface area, potential for recyclability and reuse. researchgate.net | Synthesis and characterization of stable and efficient nanocatalysts for quinoline formation. |

| One-Pot Multicomponent Reactions | High atom economy, reduced waste, simplified experimental procedures. rsc.org | Identifying a suitable combination of starting materials that yield the target molecule with high regioselectivity. |

Development of New Reactions for Selective Functionalization and Derivatization

The three distinct halogen atoms on the this compound ring offer multiple sites for selective chemical modification, making it a versatile scaffold for creating a library of new derivatives. The differential reactivity of the C-Br, C-Cl, and C-F bonds, as well as the various C-H bonds on the ring, can be exploited for regioselective functionalization.

Future research should focus on:

Site-Selective C-H Functionalization: Transition metal-catalyzed C-H activation has emerged as a powerful tool for the direct introduction of new functional groups onto heterocyclic rings, avoiding the need for pre-functionalized substrates. researchgate.netnih.gov Investigating the regioselective C-H arylation, alkylation, or amination of the available positions on the quinoline ring would be a highly valuable endeavor.

Selective Cross-Coupling Reactions: The varying reactivity of the carbon-halogen bonds can be harnessed for sequential cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This would allow for the stepwise and controlled introduction of different substituents at the 6-, 3-, and 4-positions.

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the quinoline nitrogen and the other halogen atoms can facilitate SNAr reactions, particularly at the 4-position. Exploring a wide range of nucleophiles (e.g., amines, thiols, alkoxides) would lead to a diverse set of derivatives.

Derivatization into Hybrid Molecules: Creating hybrid molecules by linking the this compound scaffold to other pharmacologically active moieties (e.g., triazoles, benzothiazoles) could lead to compounds with dual-action mechanisms or improved therapeutic profiles. nih.govnih.gov

Table 2: Potential Functionalization Strategies and Target Derivatives

| Position | Reaction Type | Potential Reagents | Resulting Derivative Class |

| Position 4 | Nucleophilic Aromatic Substitution (SNAr) | Amines, Alcohols, Thiols | 4-Amino-, 4-Alkoxy-, 4-Thio-quinolines |

| Position 6 | Suzuki Cross-Coupling | Arylboronic acids | 6-Aryl-3,4-dichloro-7-fluoroquinolines |

| Position 3 | Sonogashira Cross-Coupling | Terminal alkynes | 6-Bromo-3-alkynyl-4-chloro-7-fluoroquinolines |

| Position 8 | C-H Arylation | Aryl halides | 8-Aryl-6-bromo-3,4-dichloro-7-fluoroquinolines |

Advanced In Vitro Biological Screening and Comprehensive Target Identification

While no specific biological activity has been reported for this compound, its structural similarity to other quinoline and fluoroquinolone compounds suggests several promising avenues for investigation. nih.govnih.gov Quinolines are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. nih.gov For instance, the related compound 6-Bromo-3,4-dichloroquinoline has been explored for its anticancer properties against HeLa and MCF-7 cell lines.

Future research should involve:

Broad-Spectrum Biological Screening: The compound and its derivatives should be subjected to a wide array of in vitro assays to identify potential therapeutic applications. This should include screening against various cancer cell lines, bacterial and fungal pathogens (especially drug-resistant strains), and viral targets.

Mechanism of Action Studies: For any identified "hits," detailed studies are needed to elucidate the mechanism of action. For example, if antibacterial activity is observed, investigations should determine if it acts via inhibition of DNA gyrase and topoisomerase IV, a common mechanism for fluoroquinolones. nih.gov

Target Identification and Validation: Modern chemical biology techniques, such as affinity chromatography, activity-based protein profiling, and thermal shift assays, can be employed to identify the specific protein targets of the compound within the cell.

Structure-Activity Relationship (SAR) Studies: A systematic evaluation of the biological activity of a library of derivatives will be crucial for establishing clear SAR. This will guide the design of more potent and selective analogues.

Integration of Multiscale Computational Approaches in Compound Design and Optimization

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery and materials science. researchgate.net They can provide valuable insights into the properties of molecules, predict their behavior, and guide experimental work, thereby saving time and resources.

For this compound, computational approaches should be integrated at all stages of research:

Prediction of Physicochemical Properties: Quantum mechanical calculations can be used to predict key properties such as molecular geometry, electronic structure (e.g., HOMO-LUMO gap), and reactivity indicators. This can help in understanding the compound's stability and potential reaction pathways.

Molecular Docking and Virtual Screening: If a biological target is identified or hypothesized, molecular docking can be used to predict the binding mode and affinity of the compound and its derivatives to the target's active site. nih.gov This can help prioritize which derivatives to synthesize and test.

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic picture of the interaction between the compound and its biological target, offering insights into the stability of the complex and the key intermolecular interactions over time. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling: Once a set of derivatives with corresponding biological activity data is available, QSAR models can be developed to correlate chemical structure with activity. These models can then be used to predict the activity of new, unsynthesized compounds.

Table 3: Application of Computational Methods in the Study of this compound

| Computational Method | Research Question | Expected Outcome |

| Density Functional Theory (DFT) | What are the electronic properties and reactivity of the molecule? | Maps of electrostatic potential, HOMO/LUMO energies, predicted spectral data (NMR, IR). |

| Molecular Docking | How does the compound bind to a specific protein target (e.g., DNA gyrase)? | Predicted binding pose, binding energy score, identification of key interacting residues. |

| Molecular Dynamics (MD) Simulation | How stable is the compound-protein complex over time? | Analysis of conformational changes, stability of hydrogen bonds, and overall complex dynamics. |

| QSAR Modeling | Which structural features are most important for biological activity? | A predictive model that can guide the design of new derivatives with enhanced potency. |

常见问题

Basic Research Questions

Q. What synthetic methodologies are effective for introducing multiple halogens (Br, Cl, F) into the quinoline scaffold?

- Methodological Answer : Begin with a quinoline core and employ sequential halogenation. Bromination can be achieved via electrophilic aromatic substitution using Br₂/FeBr₃, while chlorination may require SO₂Cl₂ or N-chlorosuccinimide under controlled conditions. Fluorination is typically accomplished using fluorinating agents like Selectfluor® or via nucleophilic aromatic substitution (SNAr) with KF in polar aprotic solvents. Ensure regioselectivity by analyzing steric and electronic effects using computational tools (e.g., DFT) to predict reactive sites .

- Characterization : Confirm substituent positions via ¹H/¹³C NMR, comparing shifts to analogs like 6-Bromo-4-chloroquinoline (SMILES:

C1=CC2=NC=CC(=C2C=C1Br)Cl).

Q. How can researchers validate the purity and structural integrity of 6-Bromo-3,4-dichloro-7-fluoroquinoline?

- Methodological Answer : Use orthogonal analytical techniques:

- HPLC/GC-MS : Assess purity (>95% by HPLC/GC) with a C18 column and acetonitrile/water mobile phase .

- NMR Spectroscopy : Compare peak splitting patterns to known halogenated quinolines (e.g., 6-Bromo-2-fluoro-3-iodophenylboronic acid in ).

- Elemental Analysis : Verify halogen stoichiometry (Br, Cl, F) via combustion analysis or X-ray crystallography .

Advanced Research Questions

Q. How can researchers optimize halogenation sequences to minimize competing side reactions (e.g., dehalogenation or cross-talk)?

- Methodological Answer : Apply factorial design (e.g., Taguchi or Box-Behnken) to test variables like temperature, solvent polarity, and catalyst loading. For example, optimize chlorination after bromination by maintaining anhydrous conditions to prevent hydrolysis. Use kinetic studies to identify rate-limiting steps, referencing analogs like 6-Bromo-4-chloroquinoline (InChI Key:

KJILYZMXTLCPDQ-UHFFFAOYSA-N). - Contradiction Resolution : If conflicting data arise (e.g., unexpected fluorination at non-target positions), perform isotopic labeling (¹⁸F/³⁶Cl) to trace reaction pathways .

Q. What strategies address contradictions in reported halogen mobility under varying reaction conditions?

- Methodological Answer : Conduct comparative studies using deuterated solvents (e.g., DMF-d₇) to isolate solvent effects. For instance, highlights steric hindrance in 6-Bromo-2-chloro-3-methylquinoline, which may reduce halogen displacement. Cross-reference with computational models (e.g., Molecular Electrostatic Potential maps) to predict substituent stability .

Q. How can researchers investigate the electronic effects of halogen substituents on quinoline’s bioactivity or catalytic properties?

- Methodological Answer :

- Structure-Activity Relationships (SAR) : Synthesize analogs (e.g., 6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline in ) and compare their electronic profiles via Hammett constants or cyclic voltammetry.

- Mechanistic Probes : Use time-resolved spectroscopy (e.g., UV-Vis) to monitor charge-transfer interactions in halogen-rich environments .

Data Analysis & Theoretical Frameworks

Q. How should researchers integrate theoretical frameworks (e.g., DFT) into experimental design for halogenated quinolines?

- Methodological Answer : Pre-screen reaction pathways using DFT to calculate activation energies for halogenation steps. For example, model the energy barrier for Cl insertion in 3,4-dichloro derivatives (cf. 4-Bromo-2-chlorophenylacetic acid in ). Validate predictions with experimental kinetics, aligning with Guiding Principle 2 of (linking theory to observation).

Q. What statistical approaches resolve variability in yield data across halogenation protocols?

- Methodological Answer : Apply multivariate regression analysis to identify critical factors (e.g., solvent dielectric constant, leaving group ability). Use tools like JMP or R to analyze datasets from orthogonal experiments (). For outliers, perform residual analysis to detect systematic errors (e.g., moisture contamination in anhydrous reactions) .

Safety & Compliance

Q. What protocols mitigate risks when handling brominated/chlorinated intermediates?

- Methodological Answer : Follow OSHA guidelines for halogenated compounds:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。